![molecular formula C24H22ClN3O3S2 B2495350 4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 919705-75-2](/img/structure/B2495350.png)
4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds similar to the one mentioned involves cyclization, condensation, and functional group transformation reactions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with chloroacetoacetate, showcasing a methodology that could potentially be applied or modified for the synthesis of the target compound (Tang Li-jua, 2015).
Molecular Structure Analysis
The molecular structure of related compounds is usually established using spectroscopic techniques such as IR, ^1H NMR, and MS. These methods help determine the functional groups present and their arrangement within the molecule, providing insights into the molecular structure of the target compound (P. Dighe et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of benzothiazole and benzamide derivatives are influenced by their functional groups. For example, sulfamoyl and benzothiazolyl groups contribute to their binding affinity and reactivity towards biological targets, affecting their pharmacological profile (Łukasz Tomorowicz et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. These properties are often determined experimentally and can provide valuable information for compound formulation and application (V. Horishny & V. Matiychuk, 2020).
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has identified derivatives of sulfamoyl benzamides as potential anticancer agents. Specifically, compounds similar to the queried chemical have shown proapoptotic activity on melanoma cell lines, with significant growth inhibition observed at certain concentrations. This suggests a promising avenue for developing new treatments targeting cancer cells through apoptosis induction. Further studies have highlighted these compounds as inhibitors of human carbonic anhydrase isoforms, which are relevant in various physiological processes, including tumor growth and metastasis. The inhibition of these enzymes could therefore represent a novel strategy in cancer therapy (Yılmaz et al., 2015).
Enzyme Inhibition
Another area of research focuses on the inhibition of carbonic anhydrases, enzymes critical to many biological processes. Compounds structurally related to 4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide have been synthesized and shown to inhibit carbonic anhydrase isoforms effectively. These findings are significant for therapeutic applications, particularly in treating conditions where abnormal enzyme activity is a factor. The ability to modulate the activity of these enzymes with small molecule inhibitors opens up potential treatments for a range of diseases, including glaucoma and certain types of cancer (Ulus et al., 2016).
Antimicrobial and Antifungal Properties
Further investigations have revealed that sulfamoyl benzamide derivatives exhibit antimicrobial and antifungal properties. This is particularly relevant in the search for new agents to combat microbial resistance, a growing concern in global health. The development of new compounds with effective antimicrobial activity against a range of pathogens could significantly impact treating infectious diseases (Obasi et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-3-28(15-17-7-5-4-6-8-17)33(30,31)19-11-9-18(10-12-19)23(29)27-24-26-22-16(2)20(25)13-14-21(22)32-24/h4-14H,3,15H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTOTJFYNZQQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

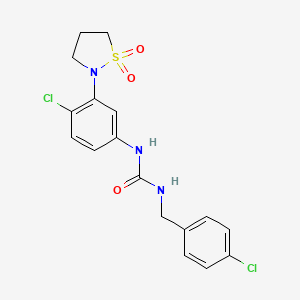

![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)
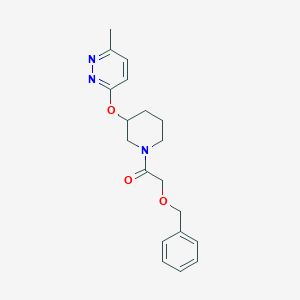
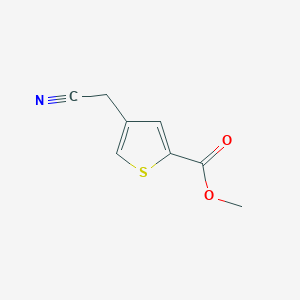
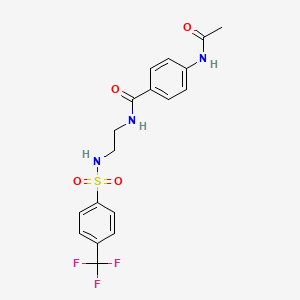
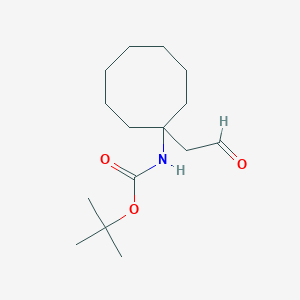
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)
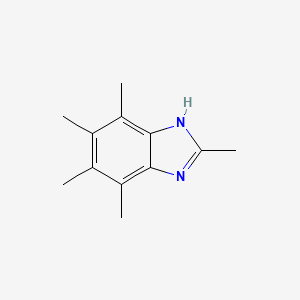
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)
![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)
![(1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2495285.png)
![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)
![(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2495290.png)